哌嗪-D10

描述

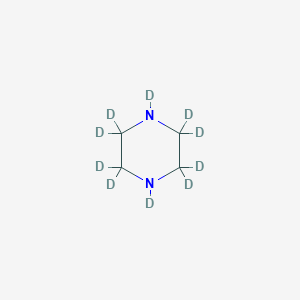

Piperazine-D10 is an organic compound with the molecular formula C4D10N2 . It is a non-standard isotope with an average mass of 96.197 Da and a monoisotopic mass of 96.147163 Da .

Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In addition, piperazine derivatives have been designed and synthesized based on the structural elemental of BZP and 3-TFMPP .

Molecular Structure Analysis

The molecular structure of Piperazine-D10 consists of a six-membered ring containing two opposing nitrogen atoms .

Chemical Reactions Analysis

Piperazine synthesis methods focus on intermolecular and intramolecular cyclization catalytic processes . The advantages and disadvantages of current ways of synthesizing piperazine are compared and reviewed analytically .

Physical And Chemical Properties Analysis

Piperazine-D10 has an average mass of 96.197 Da and a monoisotopic mass of 96.147163 Da . More detailed physical and chemical properties were not found in the search results.

科学研究应用

神经药理活性

- 抗抑郁和抗焦虑作用:已发现哌嗪衍生物(如 LQFM104)具有抗抑郁和抗焦虑样特性,可能由血清素能途径介导 (da Silva 等人,2018 年)。

治疗应用

- 广泛的治疗用途:哌嗪衍生物出现在具有多种治疗应用的各种药物中,例如抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药和抗病毒药 (Rathi 等人,2016 年)。

- 抗疟疾活性:一些哌嗪连接的化合物表现出显着的抗疟疾活性,某些杂交物的效力与标准治疗相当或优于标准治疗 (Pretorius 等人,2013 年)。

药理学研究

- 中枢药理活性:许多哌嗪衍生物激活单胺通路,使其成为中枢治疗应用(包括抗精神病药、抗抑郁药和抗焦虑药)研究的主题 (Brito 等人,2018 年)。

分子和化学应用

- 中枢神经系统药物等的分子设计:哌嗪衍生物在具有潜在中枢神经系统、抗癌、心脏保护、抗病毒等特征的各种分子设计中得到探索 (Kant 和 Maji,2020 年)。

- 传感器和药物递送应用:与哌嗪衍生物相互作用的掺杂 C60 富勒烯显示出作为传感器设备和药物递送载体的潜力 (Alver 等人,2018 年)。

作用机制

Target of Action

Piperazine-D10, like its parent compound Piperazine, primarily targets the GABA receptors located on the muscle membrane . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.

Mode of Action

Piperazine-D10 interacts with its primary targets, the GABA receptors, by binding directly and selectively to them . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

The action of Piperazine-D10 affects the GABAergic pathway . By binding to the GABA receptors, Piperazine-D10 disrupts the normal functioning of these receptors, leading to the paralysis of the worms. The downstream effects of this disruption include the expulsion of the parasites from the host body .

Pharmacokinetics

Upon entry into the systemic circulation, Piperazine-D10, like Piperazine, is partly oxidized and partly eliminated as an unchanged compound

Result of Action

The molecular and cellular effects of Piperazine-D10’s action primarily involve the induction of flaccid paralysis in worms . This is achieved through the disruption of normal nerve function, which is brought about by Piperazine-D10’s interaction with the GABA receptors .

Action Environment

The action, efficacy, and stability of Piperazine-D10 can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of Piperazine-D10 . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with Piperazine-D10 and alter its effects.

安全和危害

Piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid that causes severe skin burns and eye damage. It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled. It is also suspected of damaging fertility and the unborn child .

未来方向

Piperazine-based compounds are gaining prominence in today’s research due to their wide range of biological and pharmaceutical activity . They have been successfully used in the field of catalysis and metal organic frameworks (MOFs) . The future of Piperazine-D10 could involve further exploration of these areas.

属性

IUPAC Name |

1,2,2,3,3,4,5,5,6,6-decadeuteriopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUUGHFHXGJENI-YQMDOBQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1[2H])([2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678652 | |

| Record name | (~2~H_10_)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

362049-61-4 | |

| Record name | (~2~H_10_)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was piperazine-D10 chosen as an intercalate in this study?

A1: The study focused on understanding the arrangement and dynamics of different organic molecules within the layers of graphite and graphite oxide. Piperazine-D10, along with other deuterated organic molecules like ethylenediamine-d4 and tetrahydrofuran-d8, was chosen as a representative diamine molecule. Using deuterated compounds allowed the researchers to employ solid-state 2H NMR to study the mobility and orientation of these intercalates within the graphite galleries [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Cyclohexylethyl)amino]acetamide](/img/structure/B1421463.png)

![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1421470.png)

![4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile](/img/structure/B1421472.png)

![2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine](/img/structure/B1421474.png)

![6'-Chloro-5-methyl-[2,3']bipyridinyl](/img/structure/B1421480.png)

![1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-](/img/structure/B1421481.png)

![4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421484.png)